molecular formula C12H13N5O4 B2744750 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1904185-47-2

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Katalognummer: B2744750
CAS-Nummer: 1904185-47-2
Molekulargewicht: 291.267
InChI-Schlüssel: DFHRYSRYIJIRMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS 1904185-47-2) is a novel heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This molecule features a 1,2,4-oxadiazole core, a privileged scaffold in drug discovery known for its bioisosteric properties, which can serve as a stable equivalent for ester and amide functional groups, potentially enhancing metabolic stability . The structure is further elaborated with a 2-oxo-1,2-dihydropyridine (2-pyridone) moiety, a fragment present in various bioactive molecules. The integration of the 1,2,4-oxadiazole ring makes this compound a valuable template for developing new antimicrobial agents . Researchers can utilize it as a key molecular building block for designing and synthesizing novel therapeutics targeting bacterial infections . The compound's molecular formula is C12H13N5O4, with a molecular weight of 291.27 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-acetamido-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-7(18)14-5-10(20)15-6-11-16-12(17-21-11)8-2-3-13-9(19)4-8/h2-4H,5-6H2,1H3,(H,13,19)(H,14,18)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHRYSRYIJIRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound that integrates a 1,2,4-oxadiazole moiety with a dihydropyridine structure. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound can be represented by the following structure:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

This structure features:

  • An acetamido group
  • A 1,2,4-oxadiazole ring
  • A dihydropyridine moiety

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria and fungi. For instance, compounds similar to 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 0.045 µg/mL for certain derivatives .

Anticancer Activity

The oxadiazole scaffold has been recognized for its anticancer potential. In vitro studies have demonstrated that compounds containing this moiety can induce apoptosis in cancer cells. For example, the incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against M. tuberculosis
AnticancerInduces apoptosis in cancer cell lines
AntitubercularMIC = 0.045 µg/mL for certain derivatives

The biological activity of 2-acetamido-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxadiazole ring can act as an inhibitor for various enzymes involved in metabolic pathways.
  • DNA Interaction : Compounds with similar structures have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives:

  • Study on Antitubercular Activity : A derivative similar to the compound was tested against resistant strains of M. tuberculosis, showing promising results with a T1/2 (half-life) of 1.63 hours and a Cmax (maximum concentration) of 2503.25 ng/mL .
  • Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, compounds featuring the oxadiazole moiety exhibited IC50 values indicating significant growth inhibition compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1. Comparative Analysis of Key Compounds

Compound Name / ID Oxadiazole Substituent Acetamide Substituent Melting Point (°C) HPLC Purity (%) Isomer Ratio Reference
11as Pyridin-3-yl 4-Chlorophenoxy 118.1–119.9 99.0 4:1
12a p-Tolyl p-Tolyloxy 78.4–79.8 99.1 2:1
11g 4-Chlorophenyl 4-Chlorophenoxy 133.4–135.8 99.9 4:1
11h Phenyl 4-Chlorophenoxy 108.3–109.5 99.8 3:1
BK10069 2-Oxo-1,2-dihydropyridin-4-yl 1H-indol-1-yl Not reported Not reported Not reported
Target Compound 2-Oxo-1,2-dihydropyridin-4-yl Acetamido Not reported Not reported Not reported
Key Observations:

Oxadiazole Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in 11g) correlate with higher melting points (133.4–135.8°C), suggesting enhanced crystalline stability compared to electron-donating groups like p-tolyl in 12a (78.4–79.8°C) . The target compound’s 2-oxo-dihydropyridin-4-yl group, capable of hydrogen bonding, may similarly elevate its melting point relative to non-polar analogs. Pyridinyl substituents (e.g., 11as) exhibit moderate melting points (118.1–119.9°C), indicating balanced intermolecular interactions .

Acetamide Side Chain: Bulky hydrophobic groups (e.g., indol-1-yl in BK10069) likely reduce aqueous solubility compared to the target’s polar acetamido group . Phenoxy substituents (e.g., 4-chlorophenoxy in 11as) contribute to isomer ratios (4:1) due to restricted rotation around the amide bond, while smaller groups (e.g., p-tolyloxy in 12a) exhibit lower ratios (2:1) . The target’s acetamido group, being less sterically hindered, may favor a single dominant conformation.

Purity and Stability :

  • All compounds demonstrate high HPLC purity (>95%), with 11g achieving 99.9% purity, reflecting robust synthetic protocols . The target compound’s purity would depend on similar optimization of reaction conditions.

Functional Implications

  • Proteasome Inhibition: Compounds like 11as and 11g exhibit non-covalent proteasome inhibitory activity, attributed to their oxadiazole-acetamide scaffolds . The target compound’s dihydropyridinone group may enhance binding affinity through hydrogen bonding with catalytic residues.
  • Solubility and Bioavailability : The acetamido group in the target compound is expected to improve aqueous solubility compared to BK10069 ’s indole substituent, which is more hydrophobic .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction purity be ensured?

The compound’s synthesis involves multi-step reactions, leveraging heterocyclic chemistry. Key steps include:

  • Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under controlled dehydration conditions .
  • Acetamide coupling : Use of chloroacetyl chloride or similar reagents in the presence of triethylamine for amide bond formation .
  • Purification : Column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC (Rf values) and confirm purity with HPLC (>95% purity threshold) .
  • Analytical validation : NMR (¹H/¹³C) for structural confirmation and mass spectrometry (HRMS) for molecular weight verification .

Q. How can the compound’s stability under experimental conditions be assessed?

  • Conduct accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions.
  • Monitor degradation via HPLC-UV to detect byproducts and quantify stability.
  • Use FTIR to track functional group integrity (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., trypsin inhibition at λ = 410 nm) .
  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Reaction design : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy-efficient pathways .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase). Validate with MD simulations to assess stability of ligand-protein complexes .
  • SAR analysis : Compare with analogs (e.g., oxadiazole-thienopyrimidine hybrids) to identify critical pharmacophores (see Table 1 ) .

Table 1 : Structural analogs and key bioactivities

Compound ClassCore MoietiesBioactivityReference
Oxadiazole-pyridinoneOxadiazole, dihydropyridinoneAnticancer, antimicrobial
Thieno[2,3-d]pyrimidineThienopyrimidine, oxadiazoleAntiviral, kinase inhibition
Benzodioxole-oxadiazoleBenzodioxole, thienopyrimidineAnti-inflammatory

Q. How to resolve contradictions in bioassay data (e.g., inconsistent IC₅₀ values across studies)?

  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside MTT).
  • Impurity profiling : Analyze batches via LC-MS to rule out contaminants affecting bioactivity .

Q. What strategies can elucidate the compound’s mechanism of action when target proteins are unknown?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein expression changes.
  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

  • Step 1 : Synthesize derivatives with modifications to:
  • The acetamide side chain (e.g., alkyl vs. aryl substituents).
  • The oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole).
    • Step 2 : Test derivatives in parallel assays (e.g., kinase inhibition, cytotoxicity).
    • Step 3 : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What experimental protocols mitigate risks of synthetic byproducts?

  • Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 acyl chloride:amine) to minimize unreacted intermediates.
  • Temperature control : Use ice baths for exothermic steps (e.g., chloroacetyl chloride addition).
  • In-line monitoring : Employ ReactIR to track reaction kinetics in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.